molecular formula C17H23NO4 B2774006 Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1797186-68-5

Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2774006
CAS No.: 1797186-68-5
M. Wt: 305.374
InChI Key: KUBCROSHAQDGIC-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a chromane ring fused to a pyrrolidine ring, with a tert-butyl ester group and a hydroxyl group attached. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Kabbe condensation method, which involves the reaction of a chromanone derivative with a suitable pyrrolidine precursor . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness. For instance, the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst has been reported for the efficient synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Tert-butyl 7-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 7-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-9-8-17(11-18)7-6-12-4-5-13(19)10-14(12)21-17/h4-5,10,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCROSHAQDGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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